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molecular formula C10H7ClN2O B074615 3-Chloro-6-phenoxypyridazine CAS No. 1490-44-4

3-Chloro-6-phenoxypyridazine

Cat. No. B074615
M. Wt: 206.63 g/mol
InChI Key: VPVVMGVIGYPNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258134B2

Procedure details

A mixture of 3-chloro-6-phenoxy-pyridazine (1.01 g, 4.89 mmol) and sodium acetate (1.40 g, 17.06 mmol) in glacial acetic acid (50 mL, 0.1M) was heated to 110° C. overnight. After this time the reaction was cooled to 25° C. and was diluted with water (450 mL). The reaction was brought to pH=5-6 by the addition of a 5N aqueous sodium hydroxide solution. The resulting solution was extracted with ethyl acetate (3×100 mL). The combined organics were washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over magnesium sulfate, filtered, rinsed with ethyl acetate and concentrated in vacuo. The resulting oil was azeotroped with methanol four times and dried in vacuo to afford 6-phenoxy-2H-pyridazin-3-one (0.78 g, 86%) as a white solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 7.00 (d, J=10.0 Hz, 1H), 7.13-7.27 (m, 3H), 7.34-7.46 (m, 3H), 12.29 (br s, 1H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:7]=1.C([O-])(=[O:17])C.[Na+].[OH-].[Na+]>C(O)(=O)C.O>[O:8]([C:5]1[CH:6]=[CH:7][C:2](=[O:17])[NH:3][N:4]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)OC1=CC=CC=C1
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with a saturated aqueous sodium chloride solution (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was azeotroped with methanol four times
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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